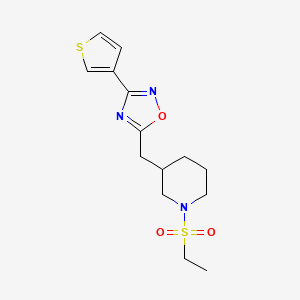

![molecular formula C16H13N5OS2 B2532905 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide CAS No. 1351662-25-3](/img/structure/B2532905.png)

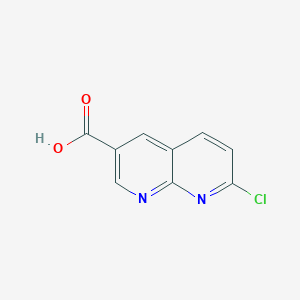

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide" is a derivative that falls under the category of benzothiazole and thiadiazole compounds. These compounds are known for their significant biological properties, particularly in the realm of anticancer and antiviral activities. The papers provided discuss various derivatives of benzothiazole and thiadiazole, which are synthesized and evaluated for their biological activities, including anticancer and anti-HIV properties .

Synthesis Analysis

The synthesis of benzothiazole and thiadiazole derivatives is often carried out using microwave-assisted methods, which provide a facile and solvent-free approach to obtain these compounds. For instance, a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a method known for its efficiency and rapid synthesis . Similarly, benzothiazole derivatives were synthesized by refluxing benzothiazoles with acetic acid, indicating the use of traditional heating methods in some cases .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of benzothiazole and thiadiazole moieties, which are crucial for their biological activity. The structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, the photophysical properties of these compounds are influenced by the nature of the substituents on the benzothiazole moiety, which can lead to different hydrogen bonding interactions and molecular assemblies .

Chemical Reactions Analysis

The chemical reactivity of these compounds is largely associated with their amide and thiazole groups. For example, in the case of N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as bridges, forming hydrogen bonds with the amide NH and the thiazole nitrogen, leading to various molecular assemblies . These interactions are significant as they can influence the biological activity and stability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole and thiadiazole derivatives are influenced by their molecular structure and the nature of their substituents. The compounds exhibit good oral drug-like behavior, as predicted by ADMET properties using computational tools . The photophysical properties, such as hydrogen bonding capabilities, are also crucial as they can affect the solubility and crystalline nature of these compounds .

科学的研究の応用

Chemical Synthesis and Structural Analysis

Research has explored the synthesis and structural analysis of compounds related to N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide. For instance, studies have focused on creating compartmental ligands derived from acetazolamide for potential applications in chemical synthesis. These ligands are non-symmetrical and can complex with metals like cobalt(III), revealing unique structural properties such as empty outer compartments partially occupied by hydrogen-bonded molecules (Crane et al., 2004).

Insecticidal Properties

Compounds incorporating thiadiazole moiety have been synthesized and assessed for their insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. This research indicates the potential of these compounds, related in structure to this compound, in developing new insecticidal agents (Fadda et al., 2017).

Antitumor Activities

Research into derivatives of this compound has shown promise in the field of anticancer drug development. Certain derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity against a variety of human tumor cell lines. This indicates the potential utility of these compounds in cancer treatment strategies (Yurttaş et al., 2015).

Antimicrobial and Antifungal Applications

The synthesis and biological evaluation of novel amide derivatives, including those structurally related to this compound, have been explored for antimicrobial and antifungal properties. These studies provide a basis for developing new therapeutic agents capable of combating resistant strains of bacteria and fungi (Altıntop et al., 2012).

Antibacterial Agent Development

A novel series of derivatives containing quinoline linkage and related to N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide has been synthesized and tested for antibacterial activity. These compounds exhibit broad-spectrum antibacterial activity, suggesting their utility in developing new antibacterial agents (Bhoi et al., 2015).

特性

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-[1,3-benzothiazol-2-yl(methyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5OS2/c1-21(16-18-10-5-2-3-8-13(10)23-16)9-14(22)17-11-6-4-7-12-15(11)20-24-19-12/h2-8H,9H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRGYJITJGOEHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=CC2=NSN=C21)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

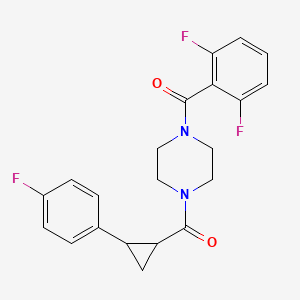

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2532826.png)

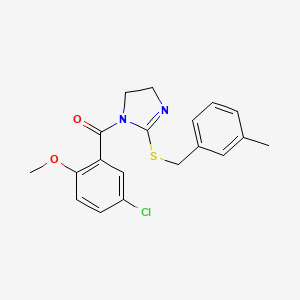

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532827.png)

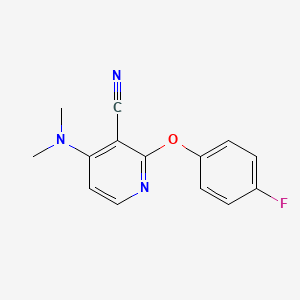

![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylethanol](/img/structure/B2532828.png)

![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)

![2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2532834.png)

![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)